2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
The compound “2,5-Dioctyl-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione” is a chemical with the CAS Number: 1435933-95-1 . It has a molecular weight of 1027.67 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Notation: C58H72N2O2S6 . The InChI key for this compound is CAOPCPKFKCIXFB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 1021.59 . It has a melting point of 242-247 °C and a maximum absorption wavelength (λmax) of 644 nm in methylene chloride .Scientific Research Applications
Organic Field-Effect Transistors
Tantiwiwat et al. (2008) explored oligothiophene derivatives with a diketopyrrolopyrrole core for use in solution-processed organic field-effect transistors. They found significant differences in field effect mobilities based on alkyl substituents and film annealing temperature, demonstrating its potential in electronic applications (Tantiwiwat et al., 2008).
Polymer Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a diketopyrrolopyrrole (DPP) backbone for applications in inverted polymer solar cells. The study highlighted the high conductivity and electron mobility of the material, leading to improved power conversion efficiency in solar devices (Hu et al., 2015).
Near-Infrared Absorption Polymers
Deng and Gu (2013) focused on synthesizing novel diketopyrrolopyrrole-based conjugated copolymers with broad and strong absorptions in the visible and near-infrared region. These polymers showed potential for use in photovoltaic devices, highlighting the versatility of the compound in solar energy applications (Deng & Gu, 2013).
Electrochromic Displays
Welterlich et al. (2015) reported on the electrochemical polymerization of isoDPP derivatives. These polymers exhibited properties that might make them suitable for use in electrochromic displays, such as broad absorption spectra and reversible oxidation and reduction behavior (Welterlich, Neudörfl & Tieke, 2015).
Safety and Hazards
Properties
IUPAC Name |
1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H72N2O2S6/c1-5-9-13-17-19-23-39-59-55(51-37-35-49(67-51)47-33-31-45(65-47)43-29-27-41(63-43)25-21-15-11-7-3)53-54(57(59)61)56(60(58(53)62)40-24-20-18-14-10-6-2)52-38-36-50(68-52)48-34-32-46(66-48)44-30-28-42(64-44)26-22-16-12-8-4/h27-38H,5-26,39-40H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPCPKFKCIXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CCCCCC)C1=O)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72N2O2S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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